molecular formula C25H20FN3O2 B2530802 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-27-6

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2530802
CAS RN: 901247-27-6
M. Wt: 413.452
InChI Key: OVFAQZMQKDZOSC-UHFFFAOYSA-N
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Description

The compound "3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline" belongs to the class of pyrazoloquinoline derivatives, which are known for their fluorescent properties and potential applications in light-emitting devices. These compounds exhibit stable fluorescence in various solvents and can undergo reversible quenching in the presence of protic acids, such as HCl, which is accompanied by a change in the UV spectrum .

Synthesis Analysis

Synthesis of pyrazoloquinoline derivatives can be achieved through various methods. For instance, 1-hydroxypyrazoloquinolines can be prepared from 1-benzyloxypyrazole by establishing the pyridine B-ring in the terminal step, involving cyclization of a formyl group with an amino group or via the Staudinger/aza-Wittig protocol . Another approach for synthesizing pyrazoloquinoline derivatives involves the dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit, which allows the formation of three new chemical bonds in a single reaction . Additionally, a novel synthesis method for 3-amino-1H-pyrazoloquinolines has been described, which involves a closed ring reaction followed by a ring-opening reaction under mild conditions .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives can be complex, with the possibility of unexpected reactions during synthesis. For example, an unexpected intramolecular cyclization and phosphonylation reaction was observed during the synthesis of certain pyrazoloquinoline derivatives, leading to the formation of a new tetracyclic ring system . The structures of these compounds are typically elucidated using spectroscopic data, including NMR, infrared, and high-resolution mass spectroscopy .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can participate in various chemical reactions. They can undergo reversible quenching of fluorescence upon protonation, which involves both dynamic and static quenching mechanisms . The ground-state proton-transfer complex is responsible for static quenching, while dynamic quenching involves a bimolecular dynamic quenching rate constant . Additionally, these compounds can be used to construct molecular sensors and logic switches, with their photophysical properties being modulated by factors such as solvatochromism, acidochromism, and electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. They exhibit strong fluorescence, which can be enhanced or quenched in the presence of certain analytes or changes in pH . The solvatochromic and acidochromic behaviors of these compounds are significant, with protic solvents having a notable effect on the energy of the first electronic excited state . The photophysical properties, including solid-state fluorescence and the potential for charge-transfer complex formation, are also important characteristics of these compounds .

Scientific Research Applications

Fluorescent Properties and Biological Applications

  • Fluorophore Efficiency

    Quinoline derivatives, including the pyrazolo[3,4-b]quinoline family, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

  • Cytotoxic Activity

    Certain derivatives of the quinoline family have shown cytotoxic activity against cancer cell lines, including leukemia and lung carcinoma (Deady et al., 2003).

  • Fluorescence Quenching Mechanisms

    The fluorescence properties of pyrazolo[3,4-b]quinoline derivatives are explored for their potential in light-emitting devices. Their fluorescence is stable in various solvents but can be efficiently quenched in the presence of certain acids, a process that is both dynamic and reversible (Mu et al., 2010).

Molecular Structure and Synthesis

  • Molecular Structures

    New derivatives from the quinoline family have been synthesized and analyzed for their molecular structures, which are comparable to other known fluoroquinolines. These structures are significant in understanding their biological activities (Tomišić et al., 2002).

  • Green Synthesis Methods

    Novel methods for synthesizing pyrazolo[3,4-b]quinoline derivatives have been developed, focusing on eco-friendly and efficient procedures. This enhances the accessibility and sustainability of producing these compounds (Khumalo et al., 2019).

Supramolecular Aggregation

  • Dimensionality of Aggregation: The effect of substitution on the dimensionality of supramolecular aggregation in certain quinoline derivatives has been studied. This knowledge is essential for designing materials with specific molecular architectures (Portilla et al., 2005).

Photophysical and Electrochemical Properties

  • Influence of Fluorine: The introduction of fluorine atoms in pyrazoloquinoline molecules alters properties like fluorescence quantum efficiency, which is crucial for their application in sensing and imaging technologies (Szlachcic & Uchacz, 2018).

Potential Drug Applications

  • Antitubercular Activity: Some quinoline analogs have shown significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Kantevari et al., 2011).

Other Applications

  • Molecular Logic Switches: Certain amino derivatives of pyrazoloquinoline have been utilized in the development of molecular logic switches, demonstrating their potential in advanced molecular electronics (Uchacz et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Many quinoline derivatives exhibit their biological activity through interactions with biological macromolecules such as proteins or nucleic acids .

Future Directions

The study of novel quinoline derivatives is a vibrant area of research due to their diverse biological activities. Future research could involve investigating the biological activity of this compound, elucidating its mechanism of action, and optimizing its structure for improved activity .

properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-15-4-10-18(11-5-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-6-8-17(26)9-7-16/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFAQZMQKDZOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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